molecular formula C15H19NO3 B2676846 ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate CAS No. 17826-14-1

ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate

Cat. No.: B2676846
CAS No.: 17826-14-1
M. Wt: 261.321
InChI Key: CDUFRWNNFSDKQS-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction typically requires reflux conditions and an appropriate solvent such as ethanol or acetonitrile. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation . This inhibition can lead to reduced inflammation and potential therapeutic effects in inflammatory diseases.

Comparison with Similar Compounds

Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate can be compared with other similar indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-propylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-4-8-16-10(3)14(15(18)19-5-2)12-9-11(17)6-7-13(12)16/h6-7,9,17H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUFRWNNFSDKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C2=C1C=CC(=C2)O)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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